molecular formula C19H28N2 B5140039 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine

1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine

Cat. No.: B5140039
M. Wt: 284.4 g/mol
InChI Key: WQCQTBZXCZECIR-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a piperazine core substituted at the 1-position with a cyclohex-3-enylmethyl group and at the 4-position with a 3-methylbenzyl group. Its molecular formula is C₁₉H₂₈N₂, with an average mass of 284.447 g/mol and a ChemSpider ID of 2154688 . The 3-methylbenzyl group contributes steric bulk and lipophilicity, which may affect pharmacokinetic properties.

Properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-[(3-methylphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2/c1-17-6-5-9-19(14-17)16-21-12-10-20(11-13-21)15-18-7-3-2-4-8-18/h2-3,5-6,9,14,18H,4,7-8,10-13,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCQTBZXCZECIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3CCC=CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine typically involves the reaction of cyclohex-3-en-1-ylmethyl chloride with 4-(3-methylbenzyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce saturated hydrocarbons.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors and enzymes in the body, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Substituent Positional Isomers

  • 1-(3-Cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine (ChemSpider ID: 2154652)
    • Key Difference : The benzyl group at the 4-position has a para-methyl substituent instead of meta-methyl .
    • Implications : The para-methyl group may enhance π-π stacking interactions with aromatic residues in target proteins, whereas the meta-methyl group in the target compound could alter steric accessibility .

Substituent Electronic Modifications

  • 1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine (ChemSpider ID: 496371)
    • Key Difference : Replacement of the cyclohexene group with a 2-(trifluoromethyl)benzyl substituent.
    • Implications : The electron-withdrawing trifluoromethyl group increases polarity and metabolic stability but may reduce membrane permeability compared to the lipophilic cyclohexene group .

Functional Group Variations

  • 1-(3-Chlorobenzyl)-4-(4-methylphenylsulfonyl)piperazine (ChemSpider ID: 441743-43-7) Key Difference: A sulfonyl group replaces the cyclohexenylmethyl moiety.

Cytotoxicity Comparisons

  • 1-(4-Chlorobenzhydryl)-4-substitutedbenzoylpiperazines (e.g., compounds 5a–g in )
    • Activity : Demonstrated IC₅₀ values < 10 µM against liver (HepG2), breast (MCF7), and colon (HCT-116) cancer cell lines.
    • Structural Contrast : The benzoyl and chlorobenzhydryl groups confer enhanced cytotoxicity compared to the target compound’s cyclohexene and 3-methylbenzyl groups, which lack direct electron-withdrawing or bulky aromatic substituents .

Central Nervous System (CNS) Targeting

  • GBR-12909 (1-(2-(bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine)
    • Activity : Binds dopamine transporters (DAT) with high affinity (Ki < 5 nM).
    • Comparison : The target compound’s cyclohexene group may reduce DAT affinity compared to GBR-12909’s diphenylmethoxyethyl chain, which optimizes hydrophobic interactions .

Anti-inflammatory and Analgesic Agents

  • 2(3H)-Benzothiazolinone-piperazine hybrids (e.g., compound 6c in ) Activity: Exhibited 70% inhibition in carrageenan-induced edema models. Contrast: The target compound’s lack of a benzothiazolinone moiety likely precludes similar cyclooxygenase (COX) inhibitory effects .

Physicochemical Properties

Property Target Compound 4-Methylbenzyl Analog Trifluoromethyl Derivative Sulfonyl Derivative
Molecular Weight (g/mol) 284.447 284.447 348.412 389.32 (estimated)
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.7 ~4.2 ~2.8
Hydrogen Bond Acceptors 2 2 3 4

Biological Activity

1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes a cyclohexenyl ring and a substituted benzyl group, which may influence its pharmacological properties.

  • Molecular Formula : C19H28N2
  • Molecular Weight : 284.44 g/mol
  • Structure : The compound features a piperazine ring, which is known for its ability to interact with various biological targets, particularly neurotransmitter receptors.

Biological Activity

Research indicates that 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine exhibits several significant biological activities:

1. Analgesic Effects

Studies have demonstrated that this compound possesses analgesic properties, making it a candidate for pain management therapies. Its mechanism may involve modulation of pain pathways in the central nervous system.

2. Anti-inflammatory Activity

The compound has shown potential in reducing inflammation, which is crucial for treating various inflammatory disorders. The anti-inflammatory effects are likely linked to its ability to inhibit pro-inflammatory cytokines.

3. Anxiolytic and Antidepressant Effects

Preclinical models suggest that 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine may act as an anxiolytic and antidepressant. This activity is possibly mediated through interactions with serotonin and dopamine receptors, akin to other known psychiatric medications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Anxiolytic Activity

A study evaluated the anxiolytic effects of the compound in animal models subjected to stress-induced behaviors. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting efficacy in anxiety disorders.

Case Study 2: Antidepressant Properties

In another investigation, the compound was administered to rodents in a chronic mild stress model. It demonstrated a marked improvement in depressive-like symptoms, supporting its potential as an antidepressant agent.

Comparative Analysis

To better understand the unique properties of 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine, it is beneficial to compare it with related compounds:

Compound NameMolecular FormulaKey Features
1-(Cyclohex-3-en-1-ylmethyl)-4-(2-fluorobenzyl)piperazineC18H25FN2Exhibits similar biological activity; fluorine substitution may enhance receptor binding.
1-(Cyclohex-3-en-1-ylmethyl)-4-(2-methylbenzyl)piperazineC19H28N2Lacks fluorine; potential differences in receptor affinity and activity.
1-(Cyclohex-3-en-1-ylmethyl)-4-(2,5-dimethoxybenzyl)piperazineC21H30N2O2Methoxy groups may increase lipophilicity, possibly affecting bioavailability.

The biological activities of 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine are believed to stem from its interactions with various neurotransmitter systems:

  • Serotonin Receptors : Potential modulation of serotonin pathways could explain the anxiolytic and antidepressant effects.
  • Dopamine Receptors : Activity at dopamine receptors might contribute to its analgesic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step alkylation or coupling reactions. For example, nucleophilic substitution reactions between cyclohex-3-en-1-ylmethyl halides and piperazine precursors under inert atmospheres (e.g., N₂) can introduce the cyclohexenylmethyl group. Subsequent benzylation with 3-methylbenzyl halides in polar aprotic solvents (e.g., DMF or acetonitrile) with bases like K₂CO₃ facilitates the second substitution . Catalysts such as palladium or nickel complexes may enhance coupling efficiency in cross-coupling steps . Reaction temperature (25–80°C) and solvent choice significantly impact yield and byproduct formation. Purification via silica gel chromatography (ethyl acetate/hexane gradients) is critical for isolating high-purity products .

Q. What are the key pharmacological targets and bioactivity profiles associated with this compound?

  • Methodology : Piperazine derivatives often target central nervous system (CNS) receptors (e.g., serotonin or dopamine receptors) due to their structural mimicry of endogenous ligands. The cyclohexenylmethyl group may enhance lipophilicity, aiding blood-brain barrier penetration, while the 3-methylbenzyl substituent could modulate receptor affinity via hydrophobic interactions . In vitro assays (e.g., radioligand binding studies) and molecular docking simulations are used to identify targets. For example, related compounds exhibit activity against 5-HT₁A receptors (IC₅₀: 10–100 nM) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical) and detects impurities .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 356.5 g/mol) and fragmentation patterns .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition thresholds .

Q. What physicochemical properties are essential for its application in pharmacological studies?

  • Key Properties :

  • Solubility : Preferentially soluble in organic solvents (e.g., DMSO, ethanol) due to lipophilic groups; aqueous solubility may require formulation aids .
  • LogP : Estimated ~3.5–4.0 (via computational models), indicating moderate membrane permeability .
  • Stability : Susceptible to oxidation at the cyclohexene double bond; storage under inert gas (argon) at −20°C is recommended .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields or byproduct formation during synthesis?

  • Methodology :

  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis) .
  • Catalyst Screening : Test palladium vs. nickel catalysts for cross-coupling efficiency .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes thermal degradation .
  • Byproduct Analysis : Use LC-MS to identify impurities and adjust stoichiometry or reaction time .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Cross-Validation : Replicate assays in multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) to assess target specificity .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out stereochemical variability .
  • Meta-Analysis : Compare datasets using cheminformatics tools (e.g., PubChem BioActivity) to identify confounding variables (e.g., assay pH, serum content) .

Q. How does computational chemistry contribute to understanding the compound's interaction with biological targets?

  • Methodology :

  • Molecular Docking : Predict binding poses in serotonin receptor active sites using AutoDock Vina; prioritize poses with lowest ΔG values (<−8 kcal/mol) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50 ns trajectories) to assess stability of hydrogen bonds with residues like Asp116 (5-HT₁A) .
  • QSAR Modeling : Corrogate substituent electronegativity (e.g., methyl vs. methoxy groups) with IC₅₀ values to guide derivative design .

Q. What methodologies establish structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Derivative Synthesis : Modify the cyclohexenylmethyl group (e.g., replace with cyclopentyl) to probe steric effects .
  • Functional Group Scanning : Introduce electron-withdrawing groups (e.g., -NO₂) to the 3-methylbenzyl moiety and measure receptor affinity shifts .
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify essential hydrophobic/aromatic features .

Q. What approaches are recommended for designing derivatives with improved pharmacokinetic properties?

  • Methodology :

  • Prodrug Strategies : Introduce ester groups (e.g., acetyl) to enhance oral bioavailability; hydrolyze in vivo to active form .
  • Metabolic Stability : Incubate derivatives with liver microsomes; prioritize compounds with t₁/₂ > 60 min .
  • Solubility Enhancement : Replace lipophilic groups with polar sulfonyl or morpholine moieties .

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